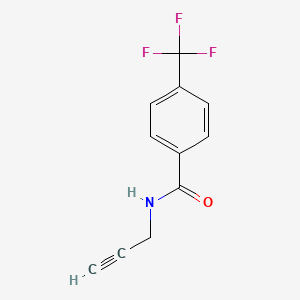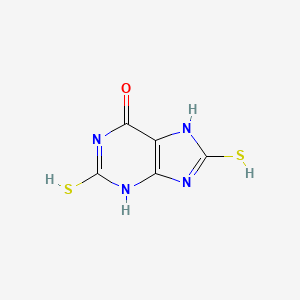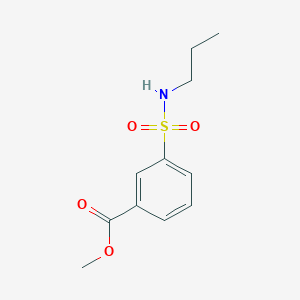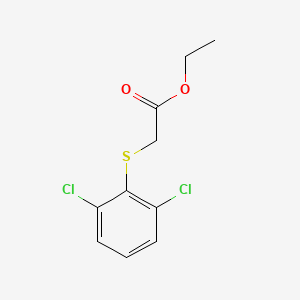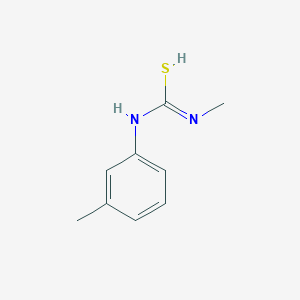
N'-methyl-N-(3-methylphenyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobenzaldehyde . It is an organic compound with the molecular formula C7H5FO and a molecular weight of 124.11 g/mol . This compound is classified as an aldehyde and contains a fluorine atom attached to the benzene ring, which significantly influences its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobenzaldehyde can be synthesized through various methods. One common method involves the fluorination of benzaldehyde . This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atom into the benzene ring . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-Fluorobenzaldehyde may involve the direct fluorination of benzaldehyde using fluorine gas . This method requires stringent safety measures due to the highly reactive nature of fluorine gas. The reaction is conducted in a specialized reactor designed to handle the corrosive and hazardous nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 3-Fluorobenzoic acid.
Reduction: 3-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 3-Fluorobenzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the fluorine atom enhances its reactivity and influences its interaction with other molecules. In biological systems, it can act as an electrophile, reacting with nucleophiles such as amino acids and proteins, potentially leading to the formation of covalent bonds and altering biological activity .
Comparison with Similar Compounds
3-Fluorobenzaldehyde can be compared with other fluorinated benzaldehydes, such as:
4-Fluorobenzaldehyde: Similar in structure but with the fluorine atom in the para position.
2-Fluorobenzaldehyde: Similar in structure but with the fluorine atom in the ortho position.
Uniqueness
The position of the fluorine atom in 3-Fluorobenzaldehyde (meta position) imparts unique chemical properties, such as different reactivity patterns and steric effects, compared to its ortho and para counterparts .
Properties
IUPAC Name |
N'-methyl-N-(3-methylphenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZBJCORJAGMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=NC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromophenyl)methyl]-N-methylaniline](/img/structure/B7858032.png)
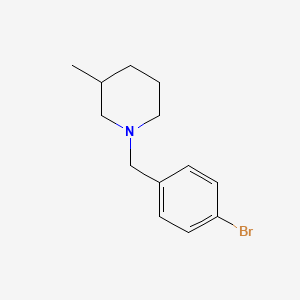
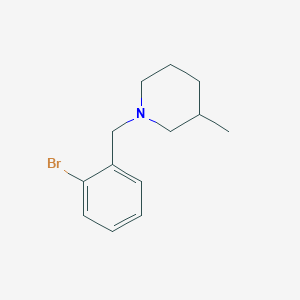
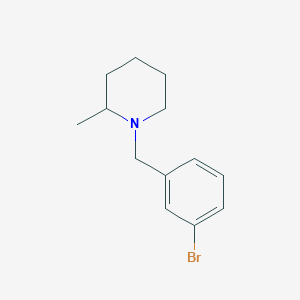
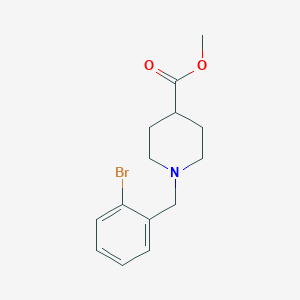
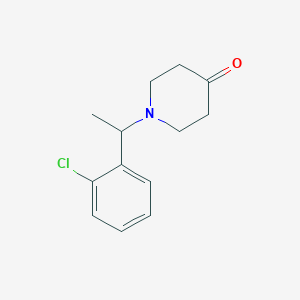
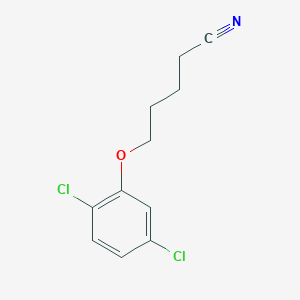
![1-Bromo-2-[(tert-butylthio)methyl]benzene](/img/structure/B7858089.png)

